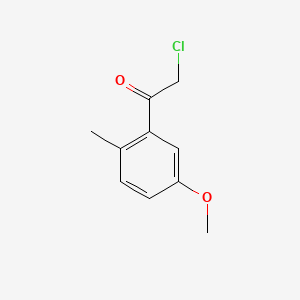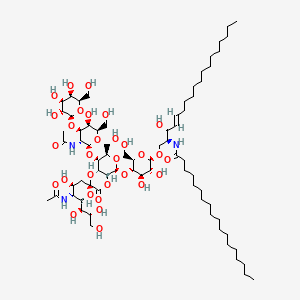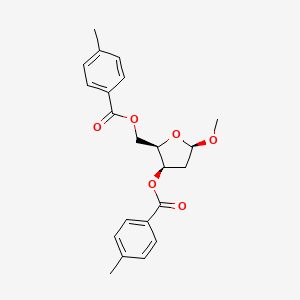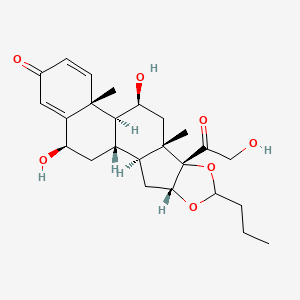![molecular formula C14H11NS B562319 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole CAS No. 110060-06-5](/img/structure/B562319.png)
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole is a complex organic compound with a unique tetracyclic structure This compound is notable for its intricate ring system, which includes sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl, thia, and aza groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial methods may also involve continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole has several scientific research applications:
Chemistry: It serves as a model compound for studying complex ring systems and their reactivity.
Biology: It is used in biochemical studies to understand the interactions of sulfur and nitrogen-containing compounds with biological molecules.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.
Mécanisme D'action
The mechanism of action of 8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene: Similar structure but lacks the methyl group.
4-Methyl-5-thia-3-azabicyclo[6.6.1]pentadeca-1(14),2(6),3,7,11(15),12-hexaene: Similar structure but with a different ring system.
Uniqueness
8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole is unique due to its specific combination of a tetracyclic core with sulfur and nitrogen atoms, along with a methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
110060-06-5 |
|---|---|
Formule moléculaire |
C14H11NS |
Poids moléculaire |
225.309 |
InChI |
InChI=1S/C14H11NS/c1-8-15-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3 |
Clé InChI |
RJINXBFLBBYGEC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC4=CC=CC2=C43 |
Synonymes |
Acenaphtho[5,4-d]thiazole, 4,5-dihydro-8-methyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)





![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

